N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-pyridin-4-ylmethyl-oxalamide
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-4-ylmethyl-oxalamide is a synthetic compound known for its unique structure and potential applications in various fields of scientific research. This compound features an adamantane group, a thiazole ring, and a pyridine moiety, making it a versatile molecule for chemical and biological studies.
Properties
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-18(23-11-13-1-3-22-4-2-13)19(27)25-20-24-17(12-28-20)21-8-14-5-15(9-21)7-16(6-14)10-21/h1-4,12,14-16H,5-11H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEJBJTVKYBTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-4-ylmethyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.
Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting the thiazole-adamantane intermediate with oxalyl chloride, followed by the addition of the pyridine moiety.
Industrial Production Methods
Industrial production methods for N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-4-ylmethyl-oxalamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-4-ylmethyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-4-ylmethyl-oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-4-ylmethyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The adamantane group provides stability and enhances the compound’s ability to penetrate biological membranes, while the thiazole and pyridine rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-4-ylmethyl-oxalamide is unique due to the presence of the pyridine moiety, which enhances its binding affinity and specificity for certain molecular targets. This distinguishes it from other similar compounds that may lack this feature, resulting in different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
